molecular formula C19H23N5O2 B2817428 7-benzyl-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 579442-65-2

7-benzyl-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2817428
CAS RN: 579442-65-2
M. Wt: 353.426
InChI Key: CSWWXNONDRMKNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-benzyl-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as BM212, is a purine-based compound that has shown potential in various scientific research applications.

Mechanism Of Action

7-benzyl-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione exerts its anti-cancer effects through inhibition of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation and survival. 7-benzyl-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. The anti-viral activity of 7-benzyl-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is thought to be due to its ability to inhibit the viral protease and RNA-dependent RNA polymerase.
Biochemical and Physiological Effects
7-benzyl-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce inflammation. In animal models, 7-benzyl-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione has been shown to reduce tumor growth and improve survival rates. 7-benzyl-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione has also been shown to reduce inflammation in animal models of arthritis and colitis.

Advantages And Limitations For Lab Experiments

One advantage of 7-benzyl-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is its broad-spectrum anti-cancer activity, which makes it a potential candidate for the development of new cancer therapies. Additionally, 7-benzyl-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione has shown promise as an anti-viral and anti-inflammatory agent. However, one limitation of 7-benzyl-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

For 7-benzyl-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione research include further elucidation of its mechanism of action, optimization of its synthesis method to improve purity and yield, and development of novel formulations to improve its solubility and bioavailability. Additionally, 7-benzyl-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione could be studied in combination with other anti-cancer agents to enhance its efficacy and reduce potential side effects.

Synthesis Methods

7-benzyl-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione can be synthesized through a multi-step process starting with the reaction between 3-methylpiperidine and 2,6-dichloropurine in the presence of a base. The resulting intermediate is then reacted with benzyl bromide to form the final product. The purity and yield of 7-benzyl-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione can be improved through various purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

7-benzyl-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent. In vitro studies have shown that 7-benzyl-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 7-benzyl-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione has also been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, 7-benzyl-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione has shown promise as an anti-viral agent against the hepatitis C virus.

properties

IUPAC Name

7-benzyl-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-13-7-6-10-23(11-13)18-20-16-15(17(25)21-19(26)22(16)2)24(18)12-14-8-4-3-5-9-14/h3-5,8-9,13H,6-7,10-12H2,1-2H3,(H,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWWXNONDRMKNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(N2CC4=CC=CC=C4)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-benzyl-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

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